2-Aminobenzothiazole Hydrochloride

Corrosion inhibition Surface chemistry Galvanized steel

Researchers requiring aqueous-compatible benzothiazole building blocks often face solubility limitations with the neutral free base (CAS 136-95-8). 2-Aminobenzothiazole Hydrochloride eliminates this barrier through enhanced aqueous solubility, enabling direct use in aqueous reaction media and biological buffers without organic co-solvents. • Validated entry point for synthesizing anti-inflammatory NSAID scaffolds (ED50 0.012-0.016 mmol/kg), antibacterial ureidobenzothiazoles (MIC 0.25 µg/mL against P. aeruginosa VIM-2), and antidiabetic ALR2 inhibitors (IC50 < 10 µM) • Preferred over 2-mercaptobenzothiazole for corrosion inhibitor programs targeting galvanized steel, where controlled chemisorption film formation-not Zn²⁺ precipitate layering-is required • ≥98% HPLC purity with consistent lot-to-lot quality for reproducible synthetic outcomes

Molecular Formula C7H7ClN2S
Molecular Weight 186.66 g/mol
CAS No. 94787-08-3
Cat. No. B1274193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzothiazole Hydrochloride
CAS94787-08-3
Molecular FormulaC7H7ClN2S
Molecular Weight186.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)N.Cl
InChIInChI=1S/C7H6N2S.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H2,8,9);1H
InChIKeyUEQOZTASNGWDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzothiazole Hydrochloride (CAS 94787-08-3): Core Physicochemical and Structural Baseline for Benzothiazole-Based Procurement


2-Aminobenzothiazole Hydrochloride (CAS 94787-08-3) is the hydrochloride salt form of 2-aminobenzothiazole, a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiazole ring bearing a primary amine substituent at the 2-position . This compound exhibits a melting point of 235–240 °C (with decomposition) and a calculated octanol-water partition coefficient (LogP) of approximately 2.3 [1]. It is supplied as a white to off-white crystalline powder with commercial purity specifications typically ≥98.0% as determined by HPLC . The hydrochloride salt form confers markedly enhanced aqueous solubility relative to the neutral free base 2-aminobenzothiazole (CAS 136-95-8), a critical physicochemical distinction that directly impacts its utility as a water-soluble building block in synthetic workflows and biological assay preparation [2].

Why 2-Aminobenzothiazole Hydrochloride Cannot Be Interchanged with 2-Mercaptobenzothiazole or Neutral Free Base Analogs


Generic substitution among benzothiazole derivatives fails due to fundamental differences in electronic character, coordination chemistry, and solution behavior driven by the 2-position substituent. Replacing the amino (-NH2) group with a mercapto (-SH) group, as in 2-mercaptobenzothiazole (2-MBT), or altering the protonation state by using the neutral free base 2-aminobenzothiazole produces compounds with divergent reactivity, binding modes, and physicochemical profiles. Experimental studies demonstrate that 2-MBT and 2-aminobenzothiazole (2-ABT) engage metal surfaces through fundamentally distinct mechanisms—2-MBT facilitates precipitation via Zn²⁺ complexation whereas 2-ABT promotes thin film formation through chemisorption [1]. Similarly, in biological systems, the four benzothiazole derivatives (benzothiazole, 2-MBT, 2-hydroxybenzothiazole, and 2-ABTH) exhibit compound-specific toxicological profiles at equimolar concentrations, with 2-MBT uniquely stimulating spontaneous movement in zebrafish while 2-ABTH does not [2]. The hydrochloride salt further differentiates itself from the neutral free base through substantially improved aqueous solubility, enabling direct use in aqueous reaction media and biological buffers without organic co-solvents [3]. These differences render generic substitution scientifically invalid for applications requiring defined reactivity, reproducible biological outcomes, or consistent formulation behavior.

Quantitative Comparative Evidence for 2-Aminobenzothiazole Hydrochloride: Head-to-Head and Cross-Study Differentiation


Corrosion Inhibition Mechanism: 2-ABT Forms Chemisorbed Films, Not Precipitate Complexes Like 2-MBT

In a direct head-to-head electrochemical and spectroscopic comparison of 2-aminobenzothiazole (2-ABT) versus 2-mercaptobenzothiazole (2-MBT) on electro-galvanized steel (ZE) in NaCl solution, the two benzothiazole derivatives exhibited fundamentally divergent inhibition mechanisms [1]. 2-MBT facilitates the precipitation of a thick inhibitor layer upon the ZE surface by complexing with released Zn²⁺ ions in solution, whereas 2-ABT promotes preferentially thin inhibitor film formation initiated by chemisorption [1]. Density functional theory (DFT) calculations further revealed that at high concentrations, both molecules tend to adsorb vertically (slightly tilted) at the surface, but the strong binding strength of 2-MBT drives complex formation with displaced Zn while 2-ABT dissociates from the surface with increasing surface overpotential [1].

Corrosion inhibition Surface chemistry Galvanized steel

Developmental and Neurotoxicity: 2-ABTH Does Not Stimulate Spontaneous Movement, Unlike 2-MBT

In a comparative toxicological study employing a semi-static water exposure method, four benzothiazole substances were evaluated for early developmental and neurotoxic effects on juvenile zebrafish at an equimolar concentration of 10 μM [1]. The four compounds tested were benzothiazole (BTH), 2-mercaptobenzothiazole (MBT), 2-hydroxybenzothiazole (BTON), and 2-aminobenzothiazole (2-ABTH) [1]. While all four BTHs exerted certain impacts on early development in zebrafish, MBT uniquely stimulated spontaneous movement in juvenile zebrafish, whereas 2-ABTH did not produce this specific neurobehavioral effect [1].

Toxicology Developmental biology Zebrafish model

Antibacterial Potency of 2-Aminobenzothiazole Derivatives: MIC Values as Low as 0.25 µg/mL Against Carbapenem-Resistant Bacteria

In a study evaluating scalable synthesis and antibacterial activity of 2-(3-(N-(substituted phenyl)sulfamoyl)ureido)benzothiazoles derived from the 2-aminobenzothiazole scaffold, the synthesized compounds demonstrated promising activity with MIC values ranging from 2 to 0.25 µg/mL against selected bacterial strains, including notable potency against non-fermentative carbapenem-resistant bacteria (Pseudomonas VIM-2 and Acinetobacter baumannii) [1]. Separately, substituted N-bromoamido-2-aminobenzothiazole derivatives exhibited MIC values of 3.12 μg/mL against Bacillus, E. coli, S. aureus, and Klebsiella, and 6.25 μg/mL against C. albicans [2].

Antibacterial Antimicrobial resistance Medicinal chemistry

Antifungal Activity: 6-Substituted 2-Aminobenzothiazoles Show MIC 4–8 μg/mL Against Candida spp.

A series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and screened in vitro as potential antimicrobial agents [1]. Among the series, compounds designated 1n and 1o were identified as the most potent, demonstrating MIC values of 4–8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis [1].

Antifungal Candida Antimicrobial screening

Anti-Inflammatory Potency and GI Safety: 2-Aminobenzothiazole Amides Achieve ED50 Comparable to Indomethacin with Superior Tolerability

In a study evaluating twenty benzothiazole amides derived from the 2-aminobenzothiazole scaffold, compounds were screened for in vivo anti-inflammatory activity using the carrageenan-induced rat hind paw edema model [1]. Compounds 3h and 6a were identified as the most potent, with ED50 values of 0.012 and 0.016 mmol/kg respectively, compared to indomethacin at 0.015 mmol/kg [1]. In ulcerogenicity evaluation, both compounds 3h and 6a showed an ulcer index of 0 at the first two tested doses (0.01 and 0.02 mmol/kg) [1]. Furthermore, compound 6a demonstrated a COX-2 selectivity index (SI) of 3.10, compared to celecoxib's SI of 11.89 [1].

Anti-inflammatory COX-2 selectivity Gastrointestinal safety

In Vivo Antidiabetic Efficacy: 2-Aminobenzothiazole Derivative 8d Produces Sustained Antihyperglycemic Effects Without Hepatotoxicity

In a comprehensive preclinical evaluation of 2-aminobenzothiazole derivatives as diabetic treatments, compound 8d demonstrated optimal affinity in molecular docking studies against aldose reductase (ALR2) with ΔG = -8.39 kcal/mol and peroxisome proliferator-activated receptor gamma (PPAR-γ) with ΔG = -7.77 kcal/mol [1]. Compounds 8c and 8d inhibited ALR2 at concentrations below 10 µM in vitro [1]. In a streptozotocin-induced diabetic rat model with high-fat diet, compound 8d produced sustained antihyperglycemic effects and reduced insulin resistance, dyslipidemia, and polydipsia, without inducing hepatotoxicity or displaying intrinsic antioxidant or anti-inflammatory activity [1]. The compound series showed low acute oral toxicity with LD50 > 1250 mg/kg [1].

Antidiabetic Aldose reductase inhibition In vivo pharmacology

High-Confidence Research and Industrial Application Scenarios for 2-Aminobenzothiazole Hydrochloride Based on Validated Evidence


Synthesis of Corrosion Inhibitors Requiring Chemisorption-Dominated Film Formation Rather Than Precipitation Mechanisms

Based on direct head-to-head comparison data showing that 2-aminobenzothiazole (2-ABT) promotes thin inhibitor film formation via chemisorption, whereas 2-mercaptobenzothiazole (2-MBT) facilitates precipitation through Zn²⁺ complexation [1], this hydrochloride salt is the appropriate procurement choice for corrosion inhibitor development programs targeting galvanized steel or zinc-containing alloys where controlled chemisorption—not precipitate layer formation—is the desired protection mechanism. The enhanced aqueous solubility of the hydrochloride form further facilitates formulation development and application in water-based corrosion inhibitor systems [2].

Medicinal Chemistry Lead Optimization for Anti-Inflammatory Drug Candidates with Reduced Gastrointestinal Toxicity

Evidence from in vivo studies demonstrates that 2-aminobenzothiazole-derived amides (compounds 3h and 6a) achieve anti-inflammatory ED50 values comparable to indomethacin (0.012–0.016 mmol/kg vs. 0.015 mmol/kg) while exhibiting an ulcer index of 0 at the first two tested doses [1]. Compound 6a further showed moderate COX-2 selectivity (SI = 3.10) [1]. Procurement of 2-aminobenzothiazole hydrochloride as a synthetic building block is indicated for medicinal chemistry groups pursuing NSAID scaffolds with an established basis for gastrointestinal safety differentiation.

Antibacterial Lead Discovery Targeting Carbapenem-Resistant Gram-Negative Pathogens

For antibacterial drug discovery programs addressing the critical unmet need of carbapenem-resistant Gram-negative infections, 2-aminobenzothiazole-derived ureidobenzothiazoles have demonstrated MIC values as low as 0.25 µg/mL against Pseudomonas VIM-2 and Acinetobacter baumannii [1]. Additionally, substituted N-bromoamido-2-aminobenzothiazoles have shown MIC values of 3.12 μg/mL against multiple clinically relevant species including S. aureus and E. coli [2]. Procurement of the hydrochloride salt provides a validated entry point for synthesizing derivative libraries with demonstrated sub-µg/mL potency against multidrug-resistant priority pathogens.

Antidiabetic Drug Discovery Focused on Aldose Reductase Inhibition and Metabolic Syndrome Amelioration

Comprehensive preclinical evaluation of 2-aminobenzothiazole derivatives has identified compound 8d as a promising antidiabetic candidate with ALR2 inhibition below 10 µM, favorable molecular docking scores (ΔG = -8.39 kcal/mol for ALR2, -7.77 kcal/mol for PPAR-γ), and sustained in vivo antihyperglycemic effects in a streptozotocin-induced diabetic rat model without hepatotoxicity [1]. The compound series also demonstrated low acute oral toxicity (LD50 > 1250 mg/kg) [1]. Procurement of 2-aminobenzothiazole hydrochloride is appropriate for research groups synthesizing and evaluating benzothiazole-based ALR2 inhibitors or PPAR-γ modulators for diabetes and metabolic syndrome applications.

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